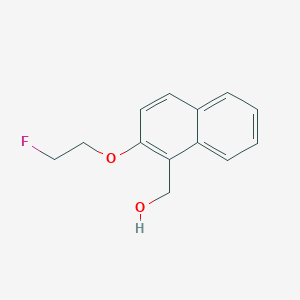
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring attached to a benzamide moiety through a carbonothioyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea typically involves the reaction of 1H-pyrazol-3-amine with isothiocyanates to form pyrazolthiourea intermediates. These intermediates then undergo formal [4 + 2] annulation with 1,1,3,3-tetramethylguanidines to deliver the final product. The reaction is usually carried out in a suitable solvent such as dimethyl formamide under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer studies, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation .
類似化合物との比較
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Known for its antibacterial properties.
Pyrazolo[3,4-b]pyridine derivatives: Investigated as TRK inhibitors with potential anticancer activity.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea stands out due to its unique combination of a pyrazole ring and a benzamide moiety linked through a carbonothioyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and material science further highlight its uniqueness.
特性
IUPAC Name |
N-(1H-pyrazol-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMUMFKWJQGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-fluoro-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B8314637.png)





![4-[(3-Hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile](/img/structure/B8314668.png)




